Cas no 1227564-07-9 (2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid)

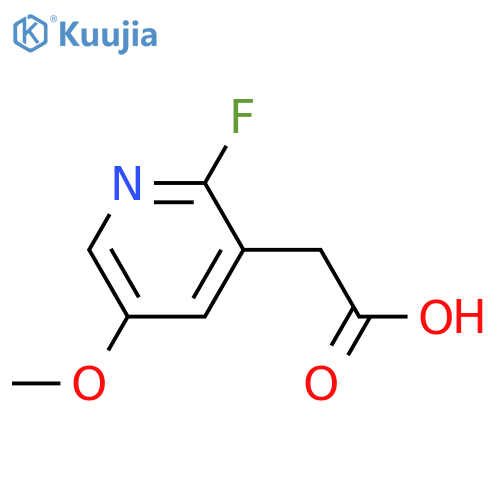

1227564-07-9 structure

商品名:2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid

CAS番号:1227564-07-9

MF:C8H8FNO3

メガワット:185.152425765991

MDL:MFCD16611231

CID:2181794

2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid 化学的及び物理的性質

名前と識別子

-

- (2-Fluoro-5-methoxy-pyridin-3-yl)-acetic acid

- 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid

- 2-fluoro-5-methoxypyridine-3-acetic acid

- 8502AH

- FCH1143420

- PC450010

- 2-Fluoro-5-methoxy-3-pyridineacetic acid

- AK406111

-

- MDL: MFCD16611231

- インチ: 1S/C8H8FNO3/c1-13-6-2-5(3-7(11)12)8(9)10-4-6/h2,4H,3H2,1H3,(H,11,12)

- InChIKey: RIHRQIJEDITWPD-UHFFFAOYSA-N

- ほほえんだ: FC1C(=CC(=CN=1)OC)CC(=O)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 188

- トポロジー分子極性表面積: 59.4

じっけんとくせい

- 密度みつど: 1.338±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: 微溶性(10 g/l)(25ºC)、

2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | PC450010-250mg |

2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid |

1227564-07-9 | 97% | 250mg |

£182.00 | 2024-08-03 | |

| abcr | AB482661-1 g |

2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid; . |

1227564-07-9 | 1g |

€764.30 | 2023-04-20 | ||

| TRC | F599608-50mg |

2-(2-Fluoro-5-methoxypyridin-3-yl)acetic Acid |

1227564-07-9 | 50mg |

$ 185.00 | 2022-06-04 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BS687-200mg |

2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid |

1227564-07-9 | 97% | 200mg |

1861.0CNY | 2021-07-10 | |

| eNovation Chemicals LLC | Y1008125-5g |

(2-Fluoro-5-methoxy-pyridin-3-yl)-acetic acid |

1227564-07-9 | 95% | 5g |

$3100 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0834-5g |

(2-Fluoro-5-methoxy-pyridin-3-yl)-acetic acid |

1227564-07-9 | 96% | 5g |

16943.89CNY | 2021-05-07 | |

| eNovation Chemicals LLC | D270598-2g |

(2-Fluoro-5-methoxy-pyridin-3-yl)-acetic acid |

1227564-07-9 | 96% | 2g |

$980 | 2024-08-03 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BS687-50mg |

2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid |

1227564-07-9 | 97% | 50mg |

744.0CNY | 2021-07-10 | |

| Chemenu | CM176387-1g |

(2-Fluoro-5-methoxy-pyridin-3-yl)-acetic acid |

1227564-07-9 | 97% | 1g |

$507 | 2022-06-13 | |

| abcr | AB482661-250mg |

2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid; . |

1227564-07-9 | 250mg |

€405.20 | 2025-02-20 |

2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid 関連文献

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

4. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

1227564-07-9 (2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid) 関連製品

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1227564-07-9)2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid

清らかである:99%/99%

はかる:250mg/1g

価格 ($):202.0/503.0